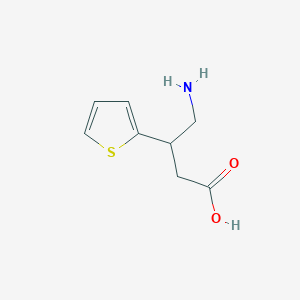

4-Amino-3-(2-thienyl)butanoic acid

Vue d'ensemble

Description

L'acide 4-amino-3-thiophène-2-yl-butyrique est un composé organique qui présente un cycle thiophène, un cycle à cinq chaînons contenant du soufre. Ce composé suscite l'intérêt en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La présence d'un groupe amino et d'un cycle thiophène dans sa structure en fait une molécule polyvalente pour diverses réactions chimiques et applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 4-amino-3-thiophène-2-yl-butyrique implique généralement la condensation de dérivés du thiophène avec des acides aminés appropriés ou leurs précurseurs. Une méthode courante comprend la réaction de Gewald, qui est une réaction de condensation entre le soufre, un composé α-méthylène carbonylé et un ester α-cyano . Cette méthode est connue pour produire efficacement des dérivés d'aminothiophène.

Méthodes de production industrielle : La production industrielle de dérivés du thiophène, y compris l'acide 4-amino-3-thiophène-2-yl-butyrique, implique souvent des réactions de condensation à grande échelle dans des conditions contrôlées. L'utilisation de catalyseurs et de conditions de réaction optimisées garantit un rendement élevé et une pureté du produit final. La réaction de Paal–Knorr, qui implique la condensation de composés 1,4-dicarbonylés avec du pentasulfure de phosphore, est une autre méthode utilisée dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 4-amino-3-thiophène-2-yl-butyrique subit diverses réactions chimiques, notamment :

Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le groupe amino peut être réduit pour former des amines primaires.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs électrophiles tels que les halogènes ou les composés nitro peuvent être utilisés en conditions acides ou basiques.

Principaux produits formés :

Oxydation : Formation de sulfoxydes ou de sulfones de thiophène.

Réduction : Formation d'amines primaires.

Substitution : Introduction de divers groupes fonctionnels sur le cycle thiophène.

Applications De Recherche Scientifique

L'acide 4-amino-3-thiophène-2-yl-butyrique a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.

Industrie : Utilisé dans le développement de semi-conducteurs organiques, de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED)

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-amino-3-thiophène-2-yl-butyrique implique son interaction avec diverses cibles moléculaires et voies. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, tandis que le cycle thiophène peut participer à des interactions π-π. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, entraînant divers effets biologiques .

Composés similaires :

Thiophène : Le composé parent, qui ne possède pas les groupes amino et acide butyrique.

2-Aminothiophène : Structure similaire mais sans la partie acide butyrique.

Acide 3-thiophènecarboxylique : Contient le cycle thiophène et le groupe acide carboxylique mais pas le groupe amino.

Unicité : L'acide 4-amino-3-thiophène-2-yl-butyrique est unique en raison de la présence à la fois d'un groupe amino et d'une partie acide butyrique attachés au cycle thiophène.

Mécanisme D'action

The mechanism of action of 4-Amino-3-thiophen-2-yl-butyric acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Thiophene: The parent compound, which lacks the amino and butyric acid groups.

2-Aminothiophene: Similar structure but lacks the butyric acid moiety.

3-Thiophenecarboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the amino group.

Uniqueness: 4-Amino-3-thiophen-2-yl-butyric acid is unique due to the presence of both an amino group and a butyric acid moiety attached to the thiophene ring.

Propriétés

IUPAC Name |

4-amino-3-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c9-5-6(4-8(10)11)7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVRXIPQICAUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928352 | |

| Record name | 4-Amino-3-(thiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98593-59-0, 133933-76-3 | |

| Record name | 4-Amino-3-(2-thienyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98593-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-(2-thienyl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133933763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-(thiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)

![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)